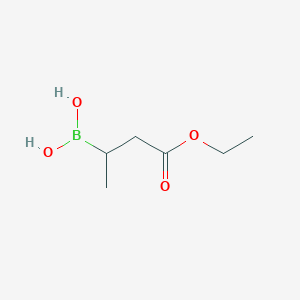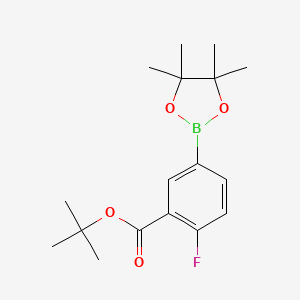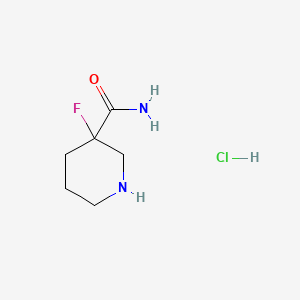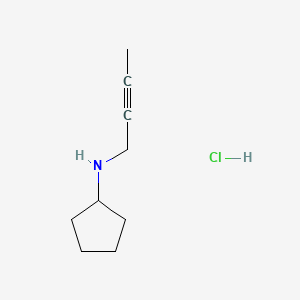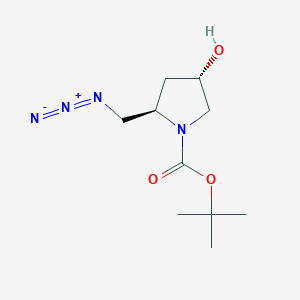
tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group, an azidomethyl group, and a hydroxypyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps. One common approach is the protection of the hydroxyl group followed by the introduction of the azidomethyl group. The tert-butyl ester group is often introduced using tert-butyl chloroformate under basic conditions. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The azide group can be reduced to an amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Conditions typically involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and probes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate depends on its specific applicationThe hydroxyl and tert-butyl ester groups can also participate in various chemical transformations, contributing to the compound’s reactivity and versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (2R,4S)-2-(hydroxymethyl)-4-hydroxypyrrolidine-1-carboxylate: Lacks the azide group, making it less reactive in click chemistry.
Tert-butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate: Contains an amine group instead of an azide, leading to different reactivity and applications.
Uniqueness
Tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the azidomethyl group, which allows for versatile chemical modifications through click chemistry. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Propriétés
Formule moléculaire |
C10H18N4O3 |
|---|---|
Poids moléculaire |
242.28 g/mol |
Nom IUPAC |
tert-butyl (2R,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18N4O3/c1-10(2,3)17-9(16)14-6-8(15)4-7(14)5-12-13-11/h7-8,15H,4-6H2,1-3H3/t7-,8+/m1/s1 |
Clé InChI |
QWIHXIKBPWFJJM-SFYZADRCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CN=[N+]=[N-])O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1CN=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate](/img/structure/B13459250.png)
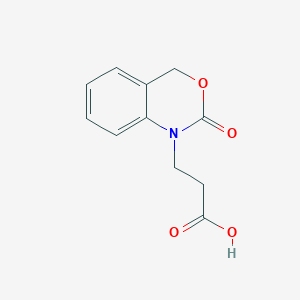
![Methyl imidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459276.png)
![rac-tert-butyl (1R,6R,8R)-8-hydroxy-2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate](/img/structure/B13459278.png)
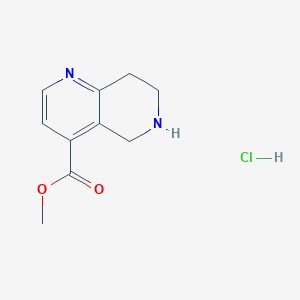
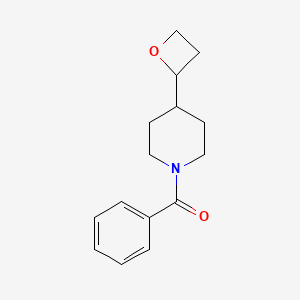
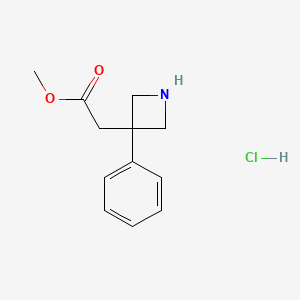
![Thieno[3,2-b]pyridine-6,7-diamine](/img/structure/B13459313.png)


